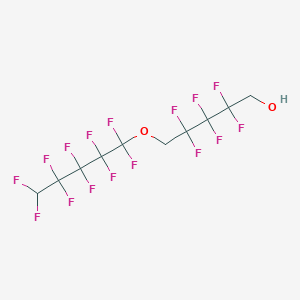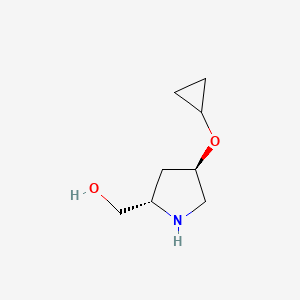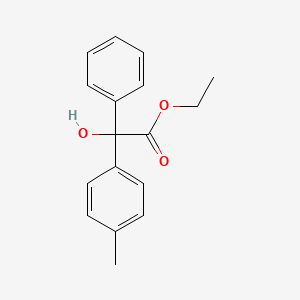
Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate is an organic compound with a complex structure featuring both aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate involves an aldol condensation reaction between benzaldehyde and p-tolualdehyde, followed by esterification with ethanol. The reaction typically uses a base such as sodium hydroxide to catalyze the aldol condensation, and an acid catalyst like sulfuric acid for the esterification step.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 2-bromo-2-(p-tolyl)acetate. This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can also be reduced, typically using reagents like lithium aluminum hyd
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C17H18O3/c1-3-20-16(18)17(19,14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12,19H,3H2,1-2H3 |
Clave InChI |
ADDIWJJEKICZLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


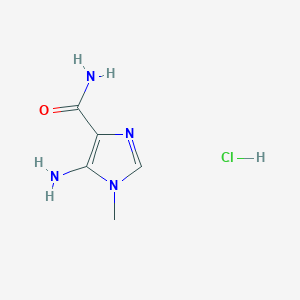
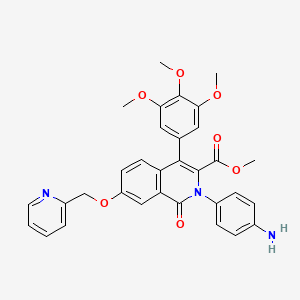
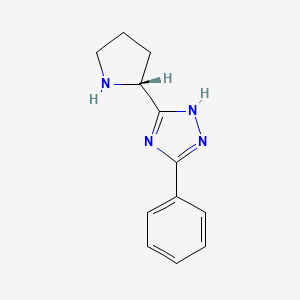
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid](/img/structure/B12818167.png)



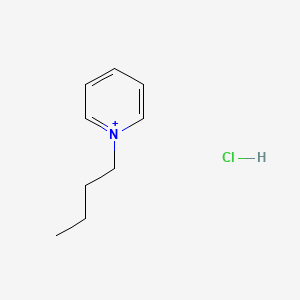
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)
